3-(4-fluorophenyl)-5-[(3-methoxyphenyl)methyl]-8-methyl-5H-pyrazolo[4,3-c]quinoline
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Overview
Description
3-(4-fluorophenyl)-5-[(3-methoxyphenyl)methyl]-8-methyl-5H-pyrazolo[4,3-c]quinoline is a complex organic compound that belongs to the class of pyrazoloquinolines This compound is characterized by its unique structure, which includes a fluorophenyl group, a methoxybenzyl group, and a methyl group attached to a pyrazoloquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-5-[(3-methoxyphenyl)methyl]-8-methyl-5H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazoloquinoline core, followed by the introduction of the fluorophenyl, methoxybenzyl, and methyl groups through various coupling reactions. Key steps may include:
Formation of the Pyrazoloquinoline Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Fluorophenyl Group: This step often involves a Suzuki-Miyaura coupling reaction using a fluorophenyl boronic acid and a halogenated pyrazoloquinoline intermediate.
Attachment of the Methoxybenzyl Group: This can be done through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and reduce the environmental impact of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(4-fluorophenyl)-5-[(3-methoxyphenyl)methyl]-8-methyl-5H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenated derivatives can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of reduced pyrazoloquinoline derivatives.
Substitution: Formation of various substituted pyrazoloquinolines.
Scientific Research Applications
3-(4-fluorophenyl)-5-[(3-methoxyphenyl)methyl]-8-methyl-5H-pyrazolo[4,3-c]quinoline has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Materials Science: It is explored for its potential use in organic electronics and as a building block for advanced materials.
Biology: The compound is used in biochemical assays to study enzyme interactions and cellular pathways.
Industry: It is investigated for its potential use in the synthesis of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-5-[(3-methoxyphenyl)methyl]-8-methyl-5H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, in medicinal chemistry, it may inhibit certain kinases involved in cancer cell proliferation, thereby exerting its anti-cancer effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-fluorophenyl)-5-(3-methoxybenzyl)-2H-pyrazolo[4,3-c]quinoline
- 3-(4-fluorophenyl)-5-(3-methoxybenzyl)-7-methyl-5H-pyrazolo[4,3-c]quinoline
Uniqueness
3-(4-fluorophenyl)-5-[(3-methoxyphenyl)methyl]-8-methyl-5H-pyrazolo[4,3-c]quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorophenyl and methoxybenzyl groups enhances its potential as a therapeutic agent, while the methyl group at the 8-position contributes to its stability and reactivity.
Properties
IUPAC Name |
3-(4-fluorophenyl)-5-[(3-methoxyphenyl)methyl]-8-methylpyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FN3O/c1-16-6-11-23-21(12-16)25-22(24(27-28-25)18-7-9-19(26)10-8-18)15-29(23)14-17-4-3-5-20(13-17)30-2/h3-13,15H,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOGQCJXMKDXSIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C=C3C2=NN=C3C4=CC=C(C=C4)F)CC5=CC(=CC=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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